Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
A practical protocol for the synthesis of bibenzyls via C(sp3)–H activation of methyl arenes under metal-free conditions†
Silicon ( IF 2.941 ) Pub Date: 2016-10-28 , DOI: 10.1039/C6QO00529B
A variety of bibenzyl derivatives have been synthesized with excellent atom economy via C(sp3)–H–C(sp3)–H coupling of readily available methyl arenes using K2S2O8 under metal-free and environmentally benign conditions.
Detail
A semipinacol rearrangement of vinylogous α-ketol cocatalyzed by a cinchona-based primary amine and N-Boc-phenylglycines: mechanisms, roles of catalysts and the origin of enantioselectivity†
Silicon ( IF 2.941 ) Pub Date: 2020-06-05 , DOI: 10.1039/D0QO00506A
Spirocyclic diketones with chiral all-carbon quaternary stereocenters constructed via a semipinacol rearrangement of vinylogous α-ketol cocatalyzed by a cinchona-based primary amine and Brønsted acids such as N-Boc-phenylglycine can be obtained with good enantiocontrol. Two different catalytic systems including cinchona-based primary amine/N-Boc-L-phenylglycine and cinchona-based primary amine/N-Boc-D-phenylglycine can lead to the same major products but with different enantioselectivities. To uncover the detailed reaction mechanism of the semipinacol rearrangement, the roles of catalysts and the origin of enantioselectivity, quantum mechanical calculations were performed. The reaction pathways investigated show that the reactions proceed via the steps of complexation, nucleophilic addition, dehydration, carbon atom migration, enamine–imine tautomerization, imine hydrolysis, Walden inversion and catalyst regeneration. Analyses of noncovalent interactions and quantum theory of atoms in molecules were employed to elucidate the intermolecular interactions occurring between the catalysts and reactants and their roles. The distortion/interaction models were used to reveal the origin of enantioselectivity by analyzing the transition state in the enantioselectivity-determining step of carbon atom migration. The results show that the cinchona-based primary amine plays a crucial role in determining the enantioselectivity while the Brønsted acid additives influence the enantioselectivity to some extent. It is expected that the results would shed light on the organocatalytic semipinacol rearrangement, the roles of the co-catalytic system and the origin of enantioselectivity.
Detail
A sidearm-assisted phosphine for catalytic ylide intramolecular cyclopropanation†
Silicon ( IF 2.941 ) Pub Date: 2014-09-10 , DOI: 10.1039/C4QO00232F
The first phosphine-catalyzed cyclopropanation reaction via covalent ylide catalysis has been realized with high efficiency in the presence of sidearm-assisted phosphine catalysts. An ether sidearm group is found critical to turn on the catalytic activity. Crystal structures of the catalyst-derived phosphonium salts indicated a significant O⋯P+ interaction between the pendant ether oxygen and the phosphonium center, which is believed to favor the catalyst regeneration. DFT calculations rationalize the insight of the sidearm effects.
Detail
A novel symmetrically multifunctionalized dodecamethoxy-cycloparaphenylene: synthesis, photophysical, and supramolecular properties†
Silicon ( IF 2.941 ) Pub Date: 2018-03-05 , DOI: 10.1039/C8QO00033F
In the present study, we report the synthesis of a novel symmetrically multifunctionalized cycloparaphenylene (CPP), dodecamethoxy-[9]CPP (ring[9]arene), through nickel-mediated macrocyclization and subsequent reductive aromatization reactions. The electron-donating methoxy groups were introduced onto the curved precursor at an early stage to avoid the problem of non-selective functionalization of CPPs. Compared to [9]CPP, the present dodecamethoxy-[9]CPP shows a significant red shift (>73 nm) in the fluorescence spectrum. In addition, theoretical calculations revealed its increased torsion angles and ring strain (71.01 kcal mol−1) compared with its unsubstituted counterpart.
Detail
A one-pot protocol for the synthesis of β-ketosulfones from α,α-dibromoketones†
Silicon ( IF 2.941 ) Pub Date: 2019-06-12 , DOI: 10.1039/C9QO00440H
A one-pot debromination/sulfonylation strategy was developed for the direct transformation of α,α-dibromoketones into β-ketosulfones in the presence of sulfinate salts in a methanol solution. A broad range of α,α-dibromoketones react smoothly with various aryl/alkyl sulfinates under neutral and catalyst-free conditions, affording diverse β-ketosulfones in good to excellent yields. The plausible mechanism was studied.
Detail
A quantum mechanical study of the mechanism and stereoselectivity of the N-heterocyclic carbene catalyzed [4 + 2] annulation reaction of enals with azodicarboxylates†
Silicon ( IF 2.941 ) Pub Date: 2015-05-06 , DOI: 10.1039/C5QO00121H
A systematic theoretical study has been carried out to understand the mechanism and stereoselectivity of [4 + 2] annulation reaction between γ-oxidized enals and azodicarboxylates catalyzed by the N-heterocyclic carbene (NHC). The calculated results reveal that the catalytic cycle can be characterized by three stages (Stages 1, 2, and 3). Stage 1 is the nucleophilic addition of the NHC catalyst to enals upon the intramolecular proton transfer to generate the Breslow intermediate. In this stage, apart from the direct proton transfer mechanism, the H2O (H2O and 2H2O cluster) and bicarbonate anion (HCO3−) mediated proton transfer mechanisms are also investigated; the free energy barrier for the crucial proton transfer steps in Stage 1 is found to be significantly lower by explicit inclusion of the bicarbonate anion (HCO3−). For Stage 2, the removal of the leaving group occurs, followed by C–C bond rotation for the formation of cis-dienolate. Stage 3 is the endo/exo [4 + 2] cycloaddition and dissociation of the catalyst from the final products. The formal [4 + 2] cycloaddition step is calculated to be the enantioselectivity determining step, and the R-configured PR is the predominant product according to the computations, which is in good agreement with the experimental observations. Moreover, the stereoselectivity associated with the chiral carbon center is attributed to the CH–π interaction between Cα−H and the mesityl group of NHC and the variation in the distortion of the dienolate. The mechanistic insights obtained in the present study should be valuable for the other NHC-catalyzed reactions.
Detail
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations
Silicon ( IF 2.941 ) Pub Date: 2016-02-02 , DOI: 10.1039/C5QO00398A
Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have recently emerged as a remarkable synthetic solution allowing challenging C–H activation reactions. A beneficial effect of these solvents on reactivity, as well as site- and stereoselectivity of various direct functionalization reactions has been observed. Moreover, several catalytic systems specifically require such fluorinated medium. This Highlight is devoted to showcasing the exceptional potential of fluorinated alcohols in the C–H activation field.
Detail
A photo-induced C–C bond formation methodology to construct tetrahydrofluorenones and their related structures†
Silicon ( IF 2.941 ) Pub Date: 2016-01-14 , DOI: 10.1039/C5QO00392J
A metal-free, photo-induced C–C bond formation methodology was developed to construct tetrahydrofluorenones and their related structures. This mild and efficient method proceeds either through electrocyclization or radical cyclization from β-Cl or β-Br aryl vinyl ketone. We believe that this method is particularly useful for the synthesis of related tetrahydrofluorenone containing natural products.
Detail
Facile multi-decagram synthesis of methyl but-2-ynoate†
Silicon ( IF 2.941 ) Pub Date: 2014-01-27 , DOI: 10.1039/C3QO00072A
A high yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents.
Detail
Facile synthesis of annulated heterocyclic benzo[kl]acridine derivatives via one-pot N–H/C–H coupling†
Silicon ( IF 2.941 ) Pub Date: 2016-09-14 , DOI: 10.1039/C6QO00371K
An efficient N–H/C–H one-pot coupling method for the preparation of benzo[kl]acridines has been developed based on palladium-catalyzed domino synthesis. Using commercially available starting materials such as dihalonaphthalenes and diphenylamines, and combining amination with catalysts for C–H activation, up to 95% overall yield can be achieved.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.60 16 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://www.editorialmanager.com/scon/default.aspx